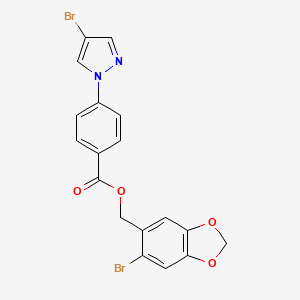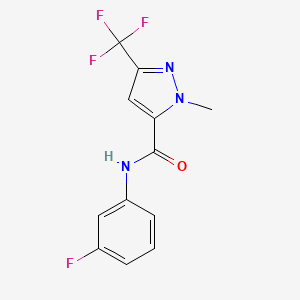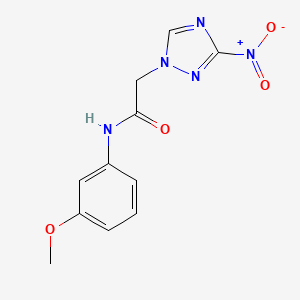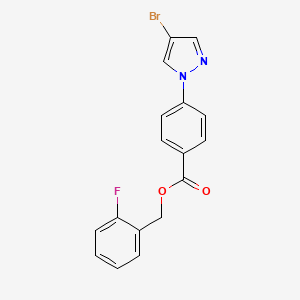
(6-bromo-1,3-benzodioxol-5-yl)methyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate
描述
(6-bromo-1,3-benzodioxol-5-yl)methyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-1,3-benzodioxol-5-yl)methyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate typically involves multiple steps, starting with the preparation of the individual components, followed by their coupling. The benzodioxole ring can be synthesized through the bromination of 1,3-benzodioxole, while the pyrazole ring can be prepared via the reaction of hydrazine with an appropriate diketone. The final esterification step involves the reaction of the brominated benzodioxole and pyrazole derivatives with benzoic acid under suitable conditions, such as the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
(6-bromo-1,3-benzodioxol-5-yl)methyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a derivative with different alkyl or aryl groups.
科学研究应用
(6-bromo-1,3-benzodioxol-5-yl)methyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.
作用机制
The mechanism of action of (6-bromo-1,3-benzodioxol-5-yl)methyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
属性
IUPAC Name |
(6-bromo-1,3-benzodioxol-5-yl)methyl 4-(4-bromopyrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2N2O4/c19-13-7-21-22(8-13)14-3-1-11(2-4-14)18(23)24-9-12-5-16-17(6-15(12)20)26-10-25-16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFRZRKYHOTKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)COC(=O)C3=CC=C(C=C3)N4C=C(C=N4)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4320919.png)

![1-METHYL-N-[3-(12-OXAZOL-5-YL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4320933.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B4320944.png)

![N-(3-METHOXYPHENYL)-2-{7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YLSULFANYL}ACETAMIDE](/img/structure/B4320967.png)
![2-{2-[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HYDRAZINO}-10H-PYRIDAZINO[6,1-B]QUINAZOLIN-10-ONE](/img/structure/B4320970.png)
![2-({3-[tris(diethylamino)phosphoranylidene]triaz-1-en-1-yl}carbonyl)phenol](/img/structure/B4320972.png)

![N-[4-(CYANOMETHYL)PHENYL]-2-[2-(13-THIAZOL-5-YL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B4321021.png)
![N-[(4-FLUOROPHENYL)METHYL]-2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE](/img/structure/B4321026.png)
![2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE](/img/structure/B4321028.png)
![N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE](/img/structure/B4321033.png)
![N-(4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE](/img/structure/B4321039.png)
